molecular formula C12H24N2O4 B4027055 N,N'-bis(3-methoxypropyl)butanediamide

N,N'-bis(3-methoxypropyl)butanediamide

Cat. No.: B4027055
M. Wt: 260.33 g/mol
InChI Key: HJAIIYPQNXLAJO-UHFFFAOYSA-N
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Description

N,N’-bis(3-methoxypropyl)butanediamide is a chemical compound with the molecular formula C12H24N2O4 and a molecular weight of 260.33 g/mol It is characterized by the presence of two methoxypropyl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-methoxypropyl)butanediamide typically involves the reaction of butanediamine with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-methoxypropyl)butanediamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methoxypropyl)butanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-bis(3-methoxypropyl)butanediamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of N,N’-bis(3-methoxypropyl)butanediamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N,N’-bis(3-methoxypropyl)butanediamide has several applications in scientific research, including:

Mechanism of Action

The mechanism by which N,N’-bis(3-methoxypropyl)butanediamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(3-methoxypropyl)butanediamide is unique due to its specific combination of methoxypropyl groups and butanediamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N,N'-bis(3-methoxypropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-17-9-3-7-13-11(15)5-6-12(16)14-8-4-10-18-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAIIYPQNXLAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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